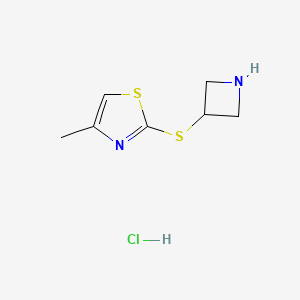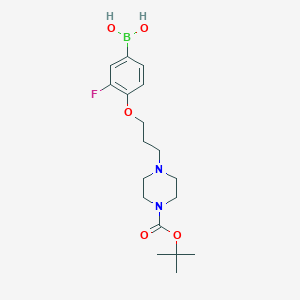
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid
Overview
Description
The compound “4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis . The presence of a boronic acid group suggests potential uses in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group . The Boc group is attached to the nitrogen atom of the piperazine ring, and the propoxy linker connects the piperazine ring to the fluorophenyl group .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound similar to 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid, was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. The resulting compound was characterized by various spectroscopic methods and crystallized in the monoclinic crystal system. It showed weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture. Despite its structural sophistication, it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacological Activity
A related compound, a (4-piperidinyl)-piperazine derivative, was identified as a potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitor during the search for effective compounds against metabolic disorders. The optimization process led to the identification of the fluorine-substituted tert-butoxycarbonyl group as an essential component for the compound's efficacy (Chonan et al., 2011).
Molecular Architecture
Another compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), shares structural similarities with the compound . It was synthesized and characterized, highlighting the importance of the piperazine ring's conformation and the dihedral angles formed between the piperazine ring and the benzene ring. This structural insight can be useful for understanding the chemical behavior and potential applications of similar compounds (Faizi et al., 2016).
Antimicrobial Properties
Compounds with structures resembling 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid have been investigated for their antimicrobial properties. For instance, the para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety were screened for in vitro antimicrobial activity against various microbes. The study revealed a specific structure-activity relationship, highlighting the potential of these compounds as antimicrobial agents (Malík et al., 2013).
Pharmaceutical Synthesis
In the realm of pharmaceutical synthesis, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was synthesized using a modified Bruylants approach. The compound's novel chemistry and the presence of a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure make it a pharmacologically relevant core (Gumireddy et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[3-fluoro-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O5/c1-18(2,3)27-17(23)22-10-8-21(9-11-22)7-4-12-26-16-6-5-14(19(24)25)13-15(16)20/h5-6,13,24-25H,4,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFINSBWXXPWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115624 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid | |
CAS RN |
1704064-07-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



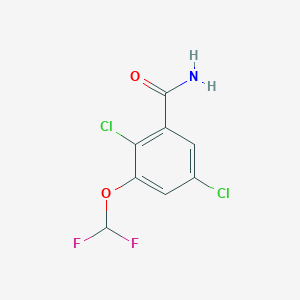
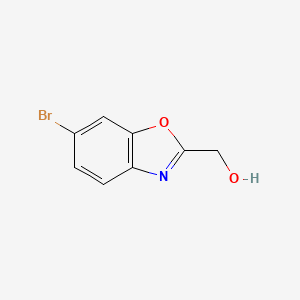

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
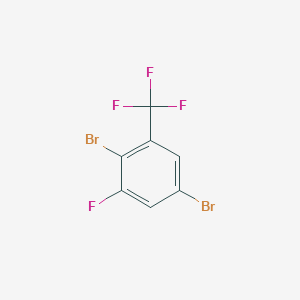
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)
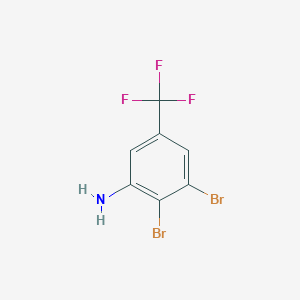
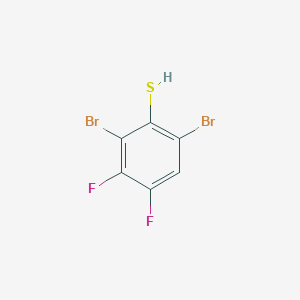
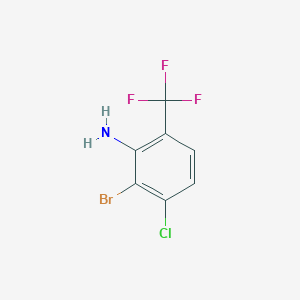
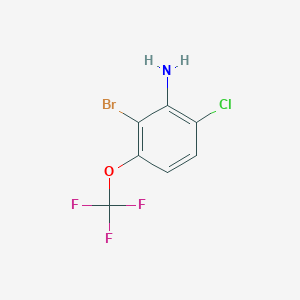
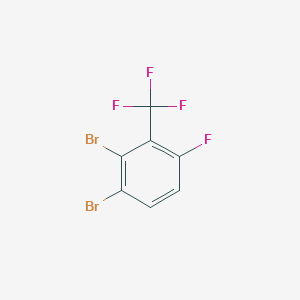
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
